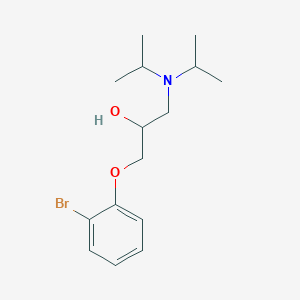
1-(2-Bromophenoxy)-3-(diisopropylamino)propan-2-OL
Descripción general
Descripción
1-(2-Bromophenoxy)-3-(diisopropylamino)propan-2-OL, also known as ICI 118,551, is a selective beta-2 adrenergic receptor antagonist. It has been extensively studied for its potential use in the treatment of various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and heart failure.
Aplicaciones Científicas De Investigación
1-(2-Bromophenoxy)-3-(diisopropylamino)propan-2-OL 118,551 has been extensively studied for its potential use in the treatment of various diseases. In asthma and COPD, 1-(2-Bromophenoxy)-3-(diisopropylamino)propan-2-OL 118,551 has been shown to block the bronchodilatory effects of beta-2 agonists, which can lead to improved lung function. In heart failure, 1-(2-Bromophenoxy)-3-(diisopropylamino)propan-2-OL 118,551 has been shown to block the deleterious effects of beta-1 adrenergic receptor stimulation, which can lead to improved cardiac function.
Mecanismo De Acción
1-(2-Bromophenoxy)-3-(diisopropylamino)propan-2-OL 118,551 is a selective beta-2 adrenergic receptor antagonist. It works by binding to the beta-2 adrenergic receptor and blocking the binding of beta-2 agonists, such as albuterol. This results in the inhibition of the bronchodilatory effects of beta-2 agonists in the lungs and the inhibition of the deleterious effects of beta-1 adrenergic receptor stimulation in the heart.
Efectos Bioquímicos Y Fisiológicos
1-(2-Bromophenoxy)-3-(diisopropylamino)propan-2-OL 118,551 has been shown to have a number of biochemical and physiological effects. In the lungs, 1-(2-Bromophenoxy)-3-(diisopropylamino)propan-2-OL 118,551 has been shown to inhibit the bronchodilatory effects of beta-2 agonists, which can lead to improved lung function in patients with asthma and COPD. In the heart, 1-(2-Bromophenoxy)-3-(diisopropylamino)propan-2-OL 118,551 has been shown to inhibit the deleterious effects of beta-1 adrenergic receptor stimulation, which can lead to improved cardiac function in patients with heart failure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Bromophenoxy)-3-(diisopropylamino)propan-2-OL 118,551 has a number of advantages and limitations for lab experiments. One advantage is that it is a selective beta-2 adrenergic receptor antagonist, which allows for the specific inhibition of beta-2 adrenergic receptor signaling. One limitation is that it has a relatively short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are a number of future directions for the study of 1-(2-Bromophenoxy)-3-(diisopropylamino)propan-2-OL 118,551. One direction is the investigation of its potential use in the treatment of other diseases, such as chronic kidney disease and diabetes. Another direction is the investigation of its long-term effects on lung and cardiac function. Additionally, the development of more selective and longer-lasting beta-2 adrenergic receptor antagonists could lead to improved treatments for asthma, COPD, and heart failure.
Conclusion:
In conclusion, 1-(2-Bromophenoxy)-3-(diisopropylamino)propan-2-OL 118,551 is a selective beta-2 adrenergic receptor antagonist that has been extensively studied for its potential use in the treatment of various diseases. Its mechanism of action involves the inhibition of beta-2 adrenergic receptor signaling, which can lead to improved lung and cardiac function. While it has a number of advantages and limitations for lab experiments, there are a number of future directions for its study that could lead to improved treatments for a variety of diseases.
Propiedades
IUPAC Name |
1-(2-bromophenoxy)-3-[di(propan-2-yl)amino]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BrNO2/c1-11(2)17(12(3)4)9-13(18)10-19-15-8-6-5-7-14(15)16/h5-8,11-13,18H,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMZGPXQMHHDSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(COC1=CC=CC=C1Br)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50387797 | |
| Record name | 1-(2-BROMOPHENOXY)-3-(DIISOPROPYLAMINO)PROPAN-2-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50387797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenoxy)-3-(diisopropylamino)propan-2-OL | |
CAS RN |
432531-90-3 | |
| Record name | 1-(2-BROMOPHENOXY)-3-(DIISOPROPYLAMINO)PROPAN-2-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50387797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



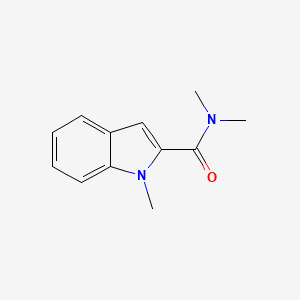
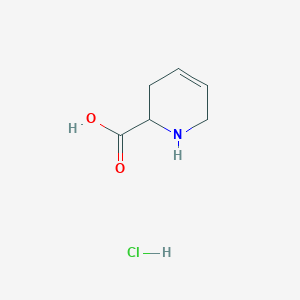
![N-isopropyl-2-(3,6,6-trimethyl-4-oxo-1,3,4,5,6,8-hexahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)hydrazinecarbothioamide](/img/structure/B1655776.png)
![Phenol, 4-[2-(4-morpholinyl)-6-phenyl-4-pyrimidinyl]-](/img/structure/B1655777.png)
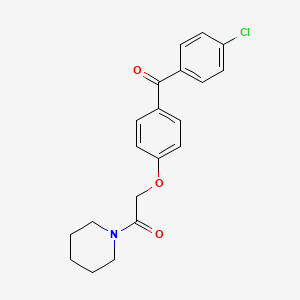
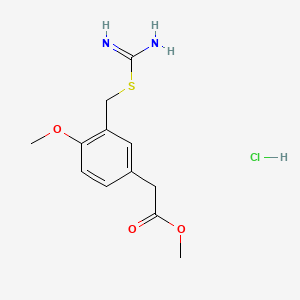
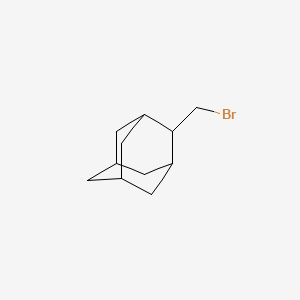
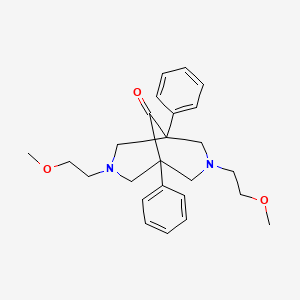
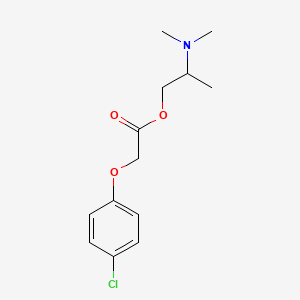
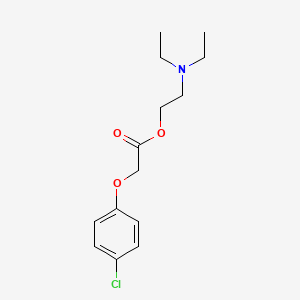
![1,1-Dibenzyl-3-[6-(dibenzylcarbamoylamino)hexyl]urea](/img/structure/B1655786.png)
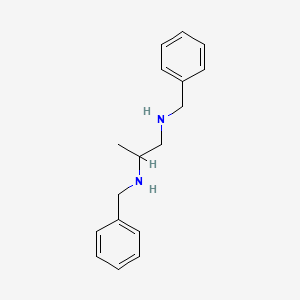
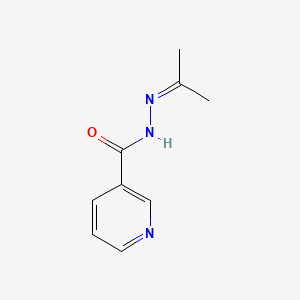
![N-[2-(acetylamino)-3-phenylacryloyl]alanine](/img/structure/B1655797.png)